
3-Amino-3-(3,4-dichlorophenyl)propanoic acid
説明
Synthesis Analysis
The synthesis of 3-amino-3-(3,4-dichlorophenyl)propanoic acid and related compounds involves multiple steps, including the condensation, chlorination, and esterification reactions. For instance, Abbenante, Hughes, and Prager (1997) described the synthesis of similar chlorinated acids, which were identified as weak specific antagonists of GABA at the GABAB receptor, highlighting the significance of chlorination in the compound's activity (Abbenante, Hughes, & Prager, 1997).
Molecular Structure Analysis
The molecular structure, vibrational spectra, and electronic properties of 3-amino-3-(3,4-dichlorophenyl)propanoic acid and its analogs have been extensively studied using various spectroscopic and computational techniques. Muthu and Paulraj (2012) performed Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectra analysis to determine the molecular electronic energy, geometrical structure, and harmonic vibrational spectra, which are critical for understanding the compound's chemical behavior (Muthu & Paulraj, 2012).
Chemical Reactions and Properties
The compound and its derivatives engage in various chemical reactions, demonstrating unique reactivity patterns. Studies on related compounds have shown that aromatic Ge-C bonds can be selectively cleaved, and the β-carboxylic functional group exhibits unusual properties, indicating the diverse chemical reactivity of these molecules (Zheng, Ye, & Ji, 1994).
Physical Properties Analysis
The physical properties, including polymorphism, solubility, and crystalline structure of 3-amino-3-(3,4-dichlorophenyl)propanoic acid derivatives, have been characterized to understand their behavior in different environments and applications. For instance, Vogt et al. (2013) characterized polymorphic forms of a related compound, highlighting the challenges and techniques used for analyzing such properties (Vogt, Williams, Johnson, & Copley, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for understanding the compound's potential applications. Rayes et al. (2019) synthesized a series of compounds based on 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, revealing insights into their chemical properties and potential for anticancer activity (Rayes, Aboelmagd, Gomaa, Ali, & Fathalla, 2019).
科学的研究の応用
Pharmacological Applications:
- As potential GABA B receptor antagonists: 3-Amino-3-(4-chlorophenyl)propanoic acid, a compound related to 3-Amino-3-(3,4-dichlorophenyl)propanoic acid, has been synthesized and identified as a weak specific antagonist of GABA at the GABAB receptor (Abbenante, Hughes, & Prager, 1997).
- In the synthesis of bioactive compounds: Several studies have explored the use of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid or its derivatives in the synthesis of compounds with potential biological activities, including antimicrobial, antifungal, and anticancer properties (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Chemical and Structural Studies:
- In fluorescence derivatization: Derivatives of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid have been used for fluorescence derivatization of amino acids, demonstrating strong fluorescence and potential applicability in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).
- In crystal structure analysis: Studies have been conducted on the crystal structure and stereochemistry of compounds derived from 3-Amino-3-(3,4-dichlorophenyl)propanoic acid, contributing to a better understanding of their physical and chemical properties (Chen et al., 2016).
Synthetic Applications:
- In the preparation of optically pure compounds: Research has been conducted on the synthesis of optically pure compounds using derivatives of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid, which is crucial for the development of pharmaceuticals (O'reilly, Derwin, & Lin, 1990).
- In the synthesis of new heterocyclic compounds: Derivatives of 3-Amino-3-(3,4-dichlorophenyl)propanoic acid have been used in the synthesis of various heterocyclic compounds with expected biological activity (El-Hashash & Rizk, 2013).
特性
IUPAC Name |
3-amino-3-(3,4-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJWNKAQMZQVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344868 | |
| Record name | 3-amino-3-(3,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3,4-dichlorophenyl)propanoic acid | |
CAS RN |
117391-57-8 | |
| Record name | 3-amino-3-(3,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)
![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)
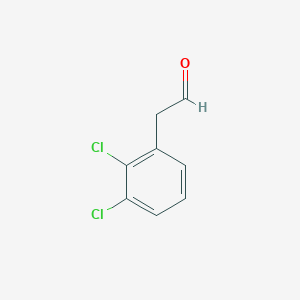
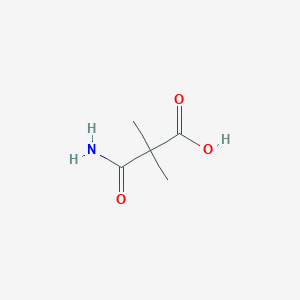
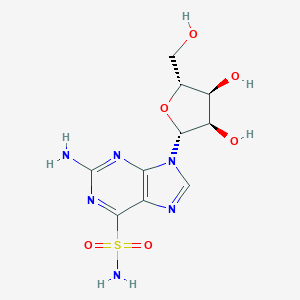
![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)
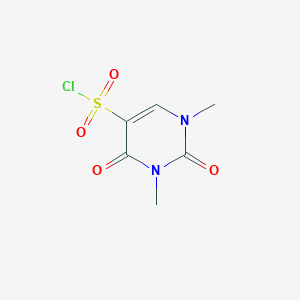
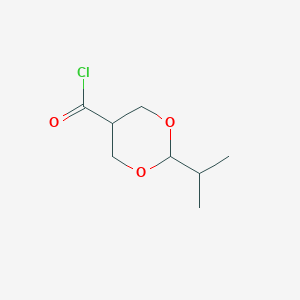
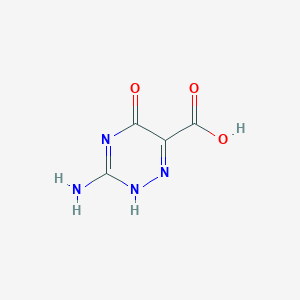
![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)
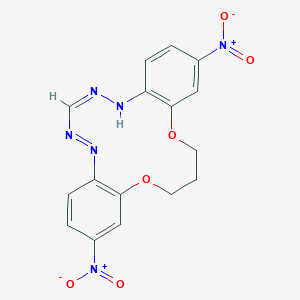
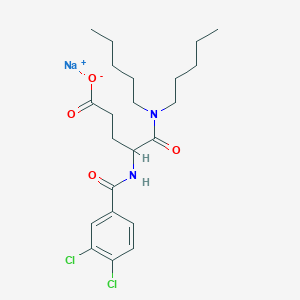

![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)